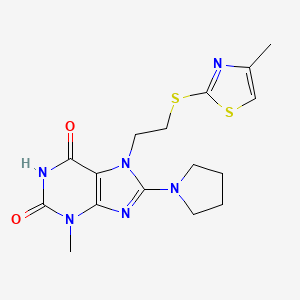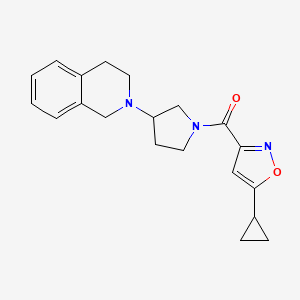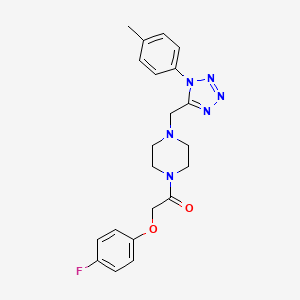
2-(4-fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that falls within the class of heterocyclic organic compounds It is characterized by the presence of a piperazine ring, a tetrazole moiety, and a fluorophenyl group, making it structurally complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. The process typically starts with the preparation of intermediate compounds, followed by coupling reactions and further functional group modifications. Key steps include:
Preparation of the piperazine derivative: : This often involves the reaction of a piperazine compound with appropriate alkylating agents.
Tetrazole formation: : The tetrazole ring is usually synthesized via cycloaddition reactions between azides and nitriles.
Coupling reactions: : The key step involves the coupling of the prepared piperazine and tetrazole intermediates, typically using strong bases or catalysts to promote the reaction.
Industrial Production Methods: Industrial production of this compound may employ continuous flow synthesis techniques to ensure efficient and scalable production. The use of automated reactors and optimized reaction conditions are common strategies to enhance yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, which may alter its pharmacological properties.
Reduction: : Reduction reactions can be employed to modify specific functionalities within the molecule, such as reducing ketones to alcohols.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, under acidic or basic conditions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Catalysts: : Palladium catalysts are frequently used for coupling reactions.
Major Products Formed: Depending on the specific reactions and conditions employed, the major products can include various substituted derivatives, oxidized forms, or reduced analogues of the original compound.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is of great interest in several research fields:
Chemistry: : Its unique structure makes it a valuable subject for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: : It may serve as a probe or inhibitor in biological assays to investigate enzyme functions and signaling pathways.
Industry: : The compound might be used as an intermediate in the synthesis of complex organic molecules or specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is closely related to its molecular structure and functional groups. It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions. The precise pathways involved can vary depending on the biological context and the specific modifications of the compound.
Comparación Con Compuestos Similares
2-(4-Fluorophenoxy)-1-(4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared with other compounds that possess similar structural features, such as other piperazine derivatives, tetrazole-containing molecules, or fluorophenoxy compounds. Unique aspects of this compound might include its specific binding affinities, reaction conditions, or therapeutic potential.
Similar Compounds: : Examples include 4-(4-Fluorophenyl)piperazine, 1-(4-(4-Methylphenyl)piperazin-1-yl)propan-2-one, and 5-(4-Fluorophenyl)-1H-tetrazole.
By diving deep into the various facets of this compound, we can better appreciate its complexity and potential across different scientific domains.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-16-2-6-18(7-3-16)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-30-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDAQXJNBOJCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)
![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)
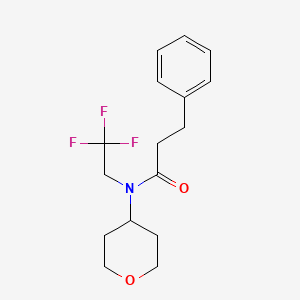
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)
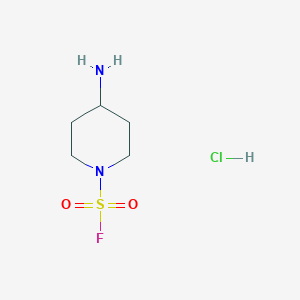
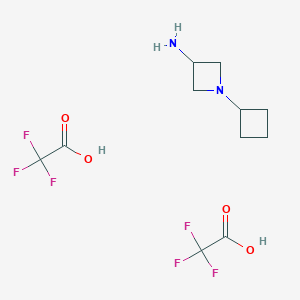
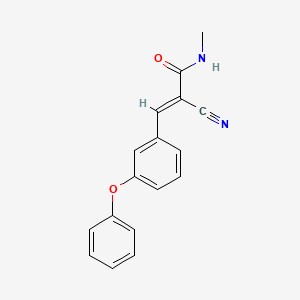
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
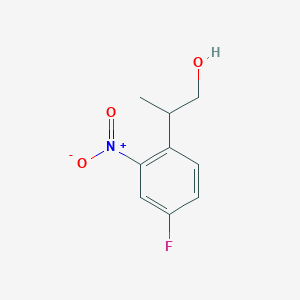
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
